![molecular formula C12H19NSi B13996096 1-[Diethyl(phenyl)silyl]aziridine CAS No. 22409-14-9](/img/structure/B13996096.png)
1-[Diethyl(phenyl)silyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Diethyl(phenyl)silyl]aziridine is an organosilicon compound featuring an aziridine ring bonded to a diethyl(phenyl)silyl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Diethyl(phenyl)silyl]aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with diethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. Solvents like tetrahydrofuran (THF) or dichloromethane are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-[Diethyl(phenyl)silyl]aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (amines, thiols), solvents (THF, dichloromethane), room temperature to reflux.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[Diethyl(phenyl)silyl]aziridine involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions. The silyl group enhances the compound’s stability and reactivity by providing steric and electronic effects. Molecular targets and pathways involved in its reactions include nucleophilic attack on the aziridine ring and subsequent formation of new bonds .
Comparison with Similar Compounds
N-Substituted Aziridines: Compounds like N-tosyl aziridine and N-alkyl aziridines share similar reactivity but differ in their substituents, affecting their stability and applications.
Silyl-Substituted Amines: These compounds have similar silyl groups but lack the aziridine ring, resulting in different reactivity and applications.
Uniqueness: this compound stands out due to its combination of an aziridine ring and a silyl group, offering unique reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
22409-14-9 |
|---|---|
Molecular Formula |
C12H19NSi |
Molecular Weight |
205.37 g/mol |
IUPAC Name |
aziridin-1-yl-diethyl-phenylsilane |
InChI |
InChI=1S/C12H19NSi/c1-3-14(4-2,13-10-11-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
QOTWMSKCVRNZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C1=CC=CC=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



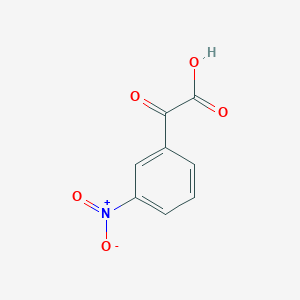

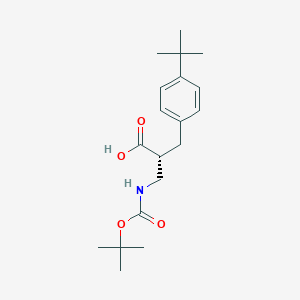
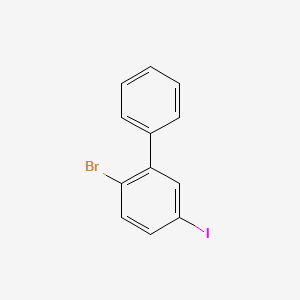
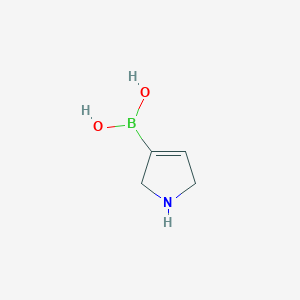

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)


![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
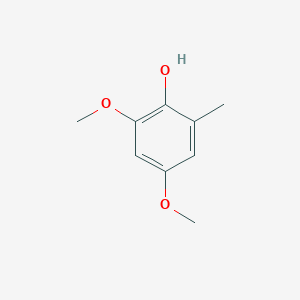
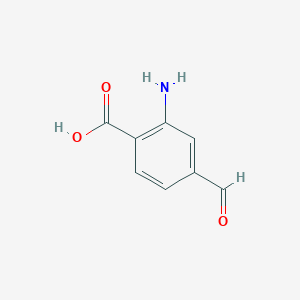
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
